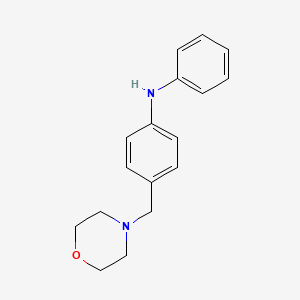

4-(p-Anilinobenzyl)-morpholine

Description

Significance of Morpholine-Based Architectures in Contemporary Chemical and Biological Research

The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is considered a "privileged structure" in medicinal chemistry. nih.gov Its unique physicochemical properties, including its typical water solubility and metabolic stability, make it a desirable component in the design of new therapeutic agents. nih.govwikipedia.org The presence of the morpholine moiety can improve the pharmacokinetic profile of a drug candidate, enhancing its absorption and distribution in the body. nih.gov

Morpholine and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. ontosight.ai This versatility has led to the incorporation of the morpholine scaffold into numerous approved drugs, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgatamankimya.com The ability of the morpholine ring to interact with various biological targets through hydrogen bonding and other non-covalent interactions contributes to its broad pharmacological utility. nih.gov

The synthetic accessibility of morpholine and its derivatives further enhances its appeal to medicinal chemists. nih.gov A variety of synthetic methods are available to introduce the morpholine ring into a larger molecular framework, allowing for the systematic exploration of structure-activity relationships. organic-chemistry.org

Overview of Aniline-Substituted Benzyl (B1604629) Moieties in Advanced Molecular Design

The aniline (B41778) moiety, a phenyl group bearing an amino substituent, is another common structural motif in pharmacologically active compounds. The presence of an aniline group can facilitate interactions with biological targets, and its substitution pattern can be readily modified to fine-tune the electronic and steric properties of a molecule.

However, the aniline group can also be associated with metabolic liabilities, sometimes leading to the formation of reactive metabolites. Consequently, a significant area of research in medicinal chemistry is focused on the development of aniline bioisosteres or modifications that retain the desired biological activity while minimizing potential toxicity.

The benzyl group, a phenyl ring attached to a methylene (B1212753) (-CH2-) group, provides a flexible linker that can position other functional groups in a specific orientation for optimal interaction with a biological target. The combination of an aniline and a benzyl group into an anilinobenzyl moiety creates a versatile building block for the construction of complex molecules with diverse biological properties.

Genesis and Early Investigations Pertaining to 4-(p-Anilinobenzyl)-morpholine

Specific historical details regarding the initial synthesis and early investigations of this compound are not extensively documented in readily available literature. However, the synthesis of such a compound can be inferred from standard organic chemistry principles. A common synthetic route would involve the reaction of morpholine with p-anilinobenzyl halide or a similar electrophilic precursor. ontosight.ai This type of nucleophilic substitution reaction is a fundamental transformation in organic synthesis.

The initial interest in compounds like this compound likely stemmed from broader research programs aimed at exploring the pharmacological potential of new morpholine and aniline derivatives. Given the known biological activities of these individual components, their combination in a single molecule would have been a logical step in the search for new bioactive compounds.

Current Academic Research Landscape and Unaddressed Scientific Inquiries for this compound

The current academic research landscape for this compound appears to be limited, with a lack of specific studies focusing on this particular compound. While the broader classes of morpholine and aniline derivatives are the subject of ongoing research, this compound itself is not prominently featured in recent scientific publications.

This lack of specific research presents several unaddressed scientific inquiries:

Detailed Biological Profiling: A comprehensive evaluation of the biological activity of this compound is needed. This would involve screening the compound against a wide range of biological targets to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure would be necessary to understand the relationship between its chemical features and biological activity. This could involve altering the substitution pattern on the aniline ring or modifying the morpholine ring.

Mechanism of Action Studies: If any significant biological activity is identified, further research would be required to elucidate the underlying mechanism of action at the molecular level.

Pharmacokinetic and Toxicological Assessment: A thorough evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile would be essential to assess its potential as a drug candidate.

The following table provides some of the known physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂O |

| Molecular Weight | 268.35 g/mol |

| Chemical Name | 4-((4-aminophenyl)methyl)morpholine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

64097-54-7 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

4-(morpholin-4-ylmethyl)-N-phenylaniline |

InChI |

InChI=1S/C17H20N2O/c1-2-4-16(5-3-1)18-17-8-6-15(7-9-17)14-19-10-12-20-13-11-19/h1-9,18H,10-14H2 |

InChI Key |

PSCDYTTVVQKADI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 P Anilinobenzyl Morpholine and Its Analogues

Classical Synthetic Routes to the 4-(p-Anilinobenzyl)-morpholine Scaffold

Traditional synthetic methods provide robust and well-established pathways to the target scaffold, primarily relying on foundational reactions such as reductive amination, alkylation, and multi-component reactions.

Reductive Amination Strategies in Morpholine (B109124) Functionalization

Reductive amination is a cornerstone of amine synthesis, offering a direct method to functionalize the morpholine nitrogen. This strategy typically involves two main approaches for the synthesis of this compound.

The primary route involves the reaction of morpholine with a suitable carbonyl compound, 4-anilinobenzaldehyde. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and operational simplicity.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (STAB)

Catalytic hydrogenation (e.g., H₂/Pd-C)

The choice of reducing agent is often dictated by the pH of the reaction medium and the stability of the reactants. For instance, STAB is particularly effective under mildly acidic conditions, which can facilitate the formation of the iminium ion intermediate without requiring harsh reaction conditions. One-pot reductive amination procedures are highly efficient and are widely used in both laboratory and industrial settings. epa.gov

An alternative, though less direct, reductive amination strategy would involve the reaction of 4-aminobenzaldehyde (B1209532) with morpholine to form 4-(morpholinomethyl)aniline, followed by a second C-N bond formation with a phenyl group, for example, through a Buchwald-Hartwig amination.

Below is a table summarizing typical conditions for reductive amination.

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Typical Yield (%) |

| 4-Anilinobenzaldehyde | Morpholine | NaBH(OAc)₃ | Dichloromethane (DCM) or Dichloroethane (DCE) | 85-95 |

| 4-Anilinobenzaldehyde | Morpholine | H₂/Pd-C | Methanol or Ethanol | 90-98 |

| Morpholine-4-carbaldehyde | Aniline (B41778) | NaBH₃CN | Methanol | 70-85 |

Alkylation-Based Synthetic Approaches to the Aniline-Benzyl Linkage

Alkylation represents another fundamental and versatile method for constructing the C-N bonds in this compound. This approach can be envisioned in two distinct ways: alkylation of morpholine or alkylation of aniline.

In the first scenario, morpholine acts as a nucleophile, displacing a leaving group on a p-anilinobenzyl electrophile, such as 4-(chloromethyl)-N-phenylaniline or 4-(bromomethyl)-N-phenylaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions.

Conversely, aniline can be alkylated with a pre-functionalized morpholine derivative, such as 4-(chloromethyl)morpholine. This reaction would form the aniline-benzyl C-N bond. However, controlling the selectivity of N-alkylation on aniline can be challenging, as over-alkylation to form a quaternary ammonium (B1175870) salt or reaction at the para-position of the aniline ring can occur.

| Amine | Alkylating Agent | Base | Solvent |

| Morpholine | p-Anilinobenzyl chloride | K₂CO₃ or Et₃N | Acetonitrile or DMF |

| Aniline | 4-(Chloromethyl)morpholine | NaH or K₂CO₃ | THF or DMF |

Multi-Component Reaction Pathways Towards the Target Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. The Mannich reaction is a classic example of a three-component reaction that could be adapted for the synthesis of the this compound scaffold. wikipedia.orgoarjbp.com

In a potential Mannich-type synthesis, aniline could react with formaldehyde (B43269) and morpholine. acs.orgnih.gov The reaction proceeds through the formation of an iminium ion from morpholine and formaldehyde, which then undergoes an electrophilic aromatic substitution with the electron-rich aniline ring. wikipedia.org This would likely place the morpholinomethyl group at the para position of aniline, directly forming the desired backbone.

Another advanced MCR is the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov A convergent synthesis could be designed where key fragments of the target molecule are introduced through this reaction, followed by subsequent cyclization or modification steps to yield the final morpholine derivative. nu.edu.kzbeilstein-journals.org

Modern and Sustainable Synthetic Methodologies for this compound

Contemporary synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. These modern approaches are guided by the principles of green chemistry and often employ advanced catalytic systems to enhance efficiency and reduce waste. yale.edu

Green Chemistry Principles and Practices in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to minimize environmental impact by improving atom economy, using safer solvents, reducing energy consumption, and employing renewable feedstocks. yale.edursc.org

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Catalytic reductive amination and MCRs are generally more atom-economical than classical alkylation reactions, which generate stoichiometric amounts of salt byproducts. rsc.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Aqueous N-alkylation methods, often accelerated by microwave irradiation, represent a greener alternative to traditional methods using volatile organic compounds. researchgate.net

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. researchgate.net Catalytic processes that operate under mild conditions (ambient temperature and pressure) are also preferred. yale.edu

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. This is a central tenet of both classical and modern synthetic approaches. yale.edu

A particularly green and atom-efficient method for N-alkylation is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org In this approach, an alcohol serves as the alkylating agent. A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with an amine. The borrowed hydrogen is then used to reduce the resulting imine, regenerating the catalyst and producing only water as a byproduct. rsc.org This strategy could be applied by reacting aniline with 4-(morpholin-4-yl)methanol or morpholine with 4-aminobenzyl alcohol.

Catalytic Approaches (e.g., Organocatalysis, Metal-Catalysis)

Catalysis is pivotal in modern organic synthesis, enabling efficient and selective transformations. Both organocatalysis and metal-catalysis offer powerful tools for the synthesis of this compound and its analogues.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of morpholine synthesis, organocatalysts can be employed in various ways. For instance, proline and its derivatives have been shown to catalyze asymmetric Mannich reactions, which could be a potential route to chiral analogues of the target compound. wikipedia.org Furthermore, organocatalytic ring-opening polymerization of morpholinones has been demonstrated, highlighting the utility of organocatalysts in manipulating the morpholine scaffold. nih.govacs.org While direct organocatalytic synthesis of this compound is not widely reported, the principles can be applied to key bond-forming steps. For example, chiral phosphoric acids can catalyze enantioselective reductive aminations.

Metal-Catalysis: Transition metal catalysts are highly effective for a wide range of C-N bond-forming reactions.

Palladium-catalyzed reactions are particularly prominent. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming aryl-amine bonds and could be used to couple 4-bromobenzyl)morpholine with aniline. Palladium catalysts are also used for oxidative amination and aminoarylation of alkenes. acs.org

Ruthenium and Iridium complexes are highly efficient catalysts for the N-alkylation of amines with alcohols via the borrowing hydrogen mechanism, offering a green and efficient route. acs.orgmdpi.com

Cobalt, Nickel, and Copper catalysts represent more sustainable and cost-effective alternatives to precious metals. researchgate.netresearchgate.netresearchgate.net These metals have been shown to catalyze N-alkylation reactions and other C-N coupling processes. For instance, CuO–NiO/γ–Al₂O₃ has been used as a catalyst for the N-alkylation of morpholine with various alcohols. researchgate.net

Rhodium catalysts have been employed for the asymmetric arylation of imines with arylboronic acids, providing a route to chiral diarylmethylamines. organic-chemistry.org

The development of heterogeneous catalysts, where the metal is supported on a solid matrix, is a key area of green chemistry as it facilitates catalyst recovery and reuse, reducing costs and preventing metal contamination of the product. researchgate.net

Below is a table summarizing some modern catalytic approaches.

| Reaction Type | Catalyst Example | Reactants | Key Advantages |

| Borrowing Hydrogen | [Cp*IrCl₂]₂ or Ru-macho | Aniline, 4-(morpholin-4-yl)methanol | High atom economy, water is the only byproduct |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | 4-Bromobenzyl)morpholine, Aniline | High functional group tolerance, reliable C-N bond formation |

| Reductive Amination | Co-nanoparticles | Morpholine, 4-Anilinobenzaldehyde, H₂ | Use of earth-abundant metal, high efficiency |

| Aza-Friedel-Crafts | Chiral BINOL-disulfonimide | N-sulfonyl aldimine, Aniline derivative | Enantioselective synthesis of diarylmethylamines acs.orgnih.gov |

Flow Chemistry Techniques for Scalable Production

The transition from laboratory-scale batch synthesis to industrial-scale production necessitates methodologies that are safe, efficient, and scalable. Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology to meet these demands. The synthesis of this compound can be adapted to a continuous flow process, offering significant advantages over traditional batch methods, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater reproducibility. nih.govsyrris.com

A plausible flow-based synthesis for this compound involves the reductive amination of p-morpholinobenzaldehyde with aniline. In this setup, streams of the aldehyde, aniline, and a reducing agent are pumped and mixed, then passed through a heated reactor coil to facilitate the reaction. A subsequent stream can introduce a reducing agent, such as hydrogen gas, which passes through a packed-bed reactor containing a heterogeneous catalyst (e.g., Palladium on carbon or Platinum on carbon) to yield the final product. mdpi.commdpi.com Continuous flow hydrogenation has been shown to be an effective method for the selective reduction of nitroarenes and for reductive aminations. mdpi.comresearchgate.net This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity while minimizing byproduct formation. chemrxiv.org

| Parameter | Conventional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Several hours to overnight | Minutes (defined by residence time in reactor) |

| Temperature Control | Potential for hotspots, less precise | Precise and uniform heating |

| Scalability | Difficult, requires larger reactors | Easily scalable by running the system for longer durations |

| Safety | Higher risk with large volumes of reagents | Improved safety with small reaction volumes at any given time |

| Productivity | Limited by reactor size | High throughput, potential for grams to kilograms per day |

Design and Synthesis of this compound Derivatives

The modular nature of this compound allows for systematic structural modifications at three key positions: the aniline moiety, the morpholine ring, and the benzyl (B1604629) linker. Such derivatization is crucial for exploring structure-activity relationships in drug discovery programs.

The aniline ring offers a versatile platform for introducing a wide range of functional groups to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to install substituents. For instance, halogenation (using N-chlorosuccinimide or N-bromosuccinimide), nitration (using nitric acid/sulfuric acid), and Friedel-Crafts acylation or alkylation can introduce diverse functionalities.

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, provide more sophisticated routes to complex aniline derivatives. thieme-connect.com For example, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation can be used to form the core diphenylamine (B1679370) structure from a substituted aniline and a substituted benzyl halide precursor. Gold-catalyzed multicomponent reactions have also been developed for the modular synthesis of highly substituted anilines. rsc.org These strategies allow for the creation of a library of derivatives with fine-tuned properties. beilstein-journals.orgnih.gov

| Substituent | Typical Reagents | Potential Effect |

|---|---|---|

| Halogens (-F, -Cl, -Br) | NCS, NBS, Selectfluor® | Modulates lipophilicity and metabolic stability |

| Alkyl groups (-CH₃, -C₂H₅) | Alkyl halide / Lewis acid (Friedel-Crafts) | Increases lipophilicity, steric bulk |

| Alkoxy groups (-OCH₃) | Williamson ether synthesis on a phenol (B47542) precursor | Electron-donating, can form hydrogen bonds |

| Nitro group (-NO₂) | HNO₃ / H₂SO₄ | Strong electron-withdrawing group, can be reduced to an amine |

| Cyano group (-CN) | Sandmeyer reaction from an amino precursor | Electron-withdrawing, polar |

While the nitrogen of the morpholine ring is quaternized in the parent structure, the carbon atoms provide opportunities for functionalization. The introduction of substituents on the morpholine ring can significantly impact the compound's solubility, metabolic stability, and biological activity.

One powerful strategy is the enantioselective synthesis of C2-functionalized morpholines. nih.gov This can be achieved via organocatalysis, starting from simple aldehydes. nih.govacs.org The process often involves an initial enantioselective α-chlorination of an aldehyde, followed by reductive amination with an amino alcohol (like 2-aminoethanol) and subsequent base-induced cyclization to form the C2-substituted morpholine ring. nih.gov Alternatively, substituted morpholines can be synthesized from chiral amino alcohol precursors through methods like palladium-catalyzed carboamination. nih.govnih.gov These approaches allow for the installation of various alkyl or aryl groups at specific positions on the morpholine ring with high stereocontrol. semanticscholar.orgchemrxiv.orgresearchgate.net C–H functionalization techniques are also emerging as a tool for directly modifying the morpholine scaffold. nih.govrsc.org

The chemistry of linkers used in antibody-drug conjugates (ADCs) provides valuable insights, as p-aminobenzyl (PAB) groups are common components. nih.gov Substituents can be added to the benzyl ring to tune the electronic properties and stability of the linker. nih.gov For example, electron-donating groups could increase the electron density of the ring, while electron-withdrawing groups would decrease it.

Furthermore, the methylene (B1212753) bridge (-CH₂-) can be replaced with other functional groups. For instance, oxidation could yield a carbonyl group (amide linker), or reduction of a precursor ketone could introduce a hydroxyl group. These changes create opportunities for new hydrogen bonding interactions and can significantly alter the rigidity of the linker. mdpi.com Such modifications are key to optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. ethz.ch

Advanced Purification and Isolation Techniques for this compound

The purification of this compound and its derivatives can be challenging due to the basic nature of the tertiary amine, which often leads to poor peak shape and irreversible binding on standard acidic silica (B1680970) gel chromatography. biotage.com While using amine-modified stationary phases or adding amine modifiers to the eluent can mitigate these issues, advanced techniques are often required for achieving high purity, especially on a larger scale. biotage.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used technique for the isolation and purification of pharmaceutical compounds in quantities ranging from milligrams to kilograms. warwick.ac.ukteledynelabs.com By using optimized stationary phases (e.g., C18, phenyl-hexyl) and mobile phase conditions, high-resolution separations can be achieved, allowing for the isolation of the target compound from closely related impurities. ijcpa.insimsonpharma.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to preparative HPLC. biopharma-asia.comteledynelabs.com SFC utilizes supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity. chromatographytoday.com This allows for faster separations, reduced solvent consumption, and quicker post-purification processing since the CO₂ evaporates upon depressurization. chromatographyonline.comwaters.com SFC is particularly well-suited for the purification of chiral and achiral small molecules, including basic amines. chromatographytoday.com

Non-chromatographic methods like selective salt formation and crystallization offer a scalable and cost-effective purification strategy. Amines can be selectively precipitated from a solution of impurities by adding an acid to form a salt. nih.gov For instance, trichloroacetic acid (TCA) can trigger the precipitation of amine salts, which can be isolated by filtration. The pure amine is then liberated by a simple process that causes the TCA to decompose into volatile byproducts. nih.gov This approach avoids the need for large volumes of solvents and can be highly efficient for industrial-scale purification. researchgate.net

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Preparative HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. teledynelabs.com | High resolution and purity; well-established. simsonpharma.com | High solvent consumption; slow; fractions are dilute. chromatographytoday.com |

| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid (CO₂) as the mobile phase. teledynelabs.com | Fast; reduced organic solvent use; easy sample recovery. chromatographytoday.com | Higher initial equipment cost; less suitable for highly polar compounds. teledynelabs.com |

| Salt Precipitation / Crystallization | Selective precipitation of the target amine as a salt by adding an acid. nih.gov | Highly scalable; low cost; minimal solvent waste. | Requires suitable crystallization conditions; may not remove all impurities. |

Reactivity and Chemical Transformations of 4 P Anilinobenzyl Morpholine

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Phenyl Ring

The aniline ring in 4-(p-anilinobenzyl)-morpholine is electron-rich due to the presence of the amino group, which acts as a powerful activating group. byjus.com This functional group increases the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene. masterorganicchemistry.com The amino group directs incoming electrophiles to the ortho and para positions relative to itself. byjus.com

Common electrophilic aromatic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation. byjus.com For instance, the reaction of aniline with bromine water leads to the formation of a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com However, in the case of this compound, the para position is already substituted by the benzylmorpholine group, meaning substitution will predominantly occur at the ortho positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reagent | Predicted Product(s) |

| Br₂/FeBr₃ | 2-Bromo-4-(p-anilinobenzyl)-morpholine and 2,6-Dibromo-4-(p-anilinobenzyl)-morpholine |

| HNO₃/H₂SO₄ | 2-Nitro-4-(p-anilinobenzyl)-morpholine |

| SO₃/H₂SO₄ | 2-Amino-5-(morpholinomethyl)benzenesulfonic acid |

It is important to note that under strongly acidic conditions, such as those used for nitration, the aniline nitrogen can be protonated to form an anilinium ion. This protonated form is a meta-directing deactivator, which could lead to the formation of meta-substituted products. byjus.com

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen and Aniline Nitrogen

Both nitrogen atoms in this compound can act as nucleophiles. The morpholine nitrogen, being a secondary amine, is generally more nucleophilic and less sterically hindered than the aniline nitrogen. wikipedia.org The presence of the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it slightly less basic and nucleophilic than a comparable piperidine. wikipedia.org

The nucleophilicity of these nitrogen centers allows them to participate in reactions such as alkylation, acylation, and condensation. For example, the morpholine nitrogen can readily react with alkyl halides or acyl chlorides. The aniline nitrogen, while less reactive, can also undergo similar reactions under appropriate conditions. The relative reactivity of the two nitrogen atoms can often be controlled by the choice of reagents and reaction conditions.

Oxidative and Reductive Transformations of the Compound

The aniline moiety is susceptible to oxidation, which can lead to a variety of products, including colored polymeric materials. The specific outcome depends on the oxidizing agent and reaction conditions.

Conversely, while the aromatic ring is generally stable to reduction, the nitro group in a nitrated derivative of this compound can be readily reduced to an amino group using reagents like tin and hydrochloric acid or catalytic hydrogenation. This transformation would yield a diamino-substituted derivative.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound and its derivatives could potentially undergo intramolecular cyclization reactions. For instance, if a suitable functional group is introduced at the ortho position of the aniline ring, it could react with the aniline nitrogen or the benzyl (B1604629) carbon to form a new heterocyclic ring. Acid-catalyzed intramolecular cyclization is a known method for forming new ring systems in related morpholine-containing compounds. rsc.org

Rearrangements, such as the Boulton–Katritzky rearrangement, have been observed in related heterocyclic systems and could potentially occur in derivatives of this compound under specific conditions, such as treatment with a base. beilstein-journals.org

Complexation Reactions with Metal Centers or Organic Species

The nitrogen atoms of both the aniline and morpholine moieties, as well as the oxygen atom of the morpholine ring, can act as donor atoms for coordination with metal ions. This allows this compound to function as a ligand in the formation of metal complexes. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions.

Furthermore, the aromatic ring can participate in π-stacking interactions with other aromatic species, leading to the formation of charge-transfer complexes or other supramolecular assemblies.

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 4 P Anilinobenzyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide detailed information about the carbon-hydrogen framework of 4-(p-Anilinobenzyl)-morpholine.

In the ¹H NMR spectrum, the protons of the morpholine (B109124) ring typically exhibit signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms will appear as distinct multiplets. The benzylic protons (-CH₂-) connecting the aniline (B41778) and morpholine moieties will present a characteristic singlet or a multiplet depending on its environment. The aromatic protons of the anilino group will be observed in the aromatic region of the spectrum, with their splitting patterns providing information about their substitution pattern.

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. princeton.edusdsu.edu For this compound, COSY would be instrumental in tracing the connectivity within the morpholine ring by showing correlations between the adjacent methylene (B1212753) protons. It would also help in assigning the protons on the aniline ring by identifying neighboring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edusdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the benzylic protons' signal will correlate with the benzylic carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). princeton.edusdsu.edu HMBC is particularly powerful for connecting different fragments of the molecule. For example, it would show correlations between the benzylic protons and the carbons of both the aniline and morpholine rings, confirming the linkage between these moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining the three-dimensional structure and conformation of the molecule in solution.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). bioanalysis-zone.com This precision allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₁₇H₂₀N₂O, the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. HRMS analysis of a purified sample of this compound would be expected to yield a molecular ion peak ([M]+ or [M+H]+) with an m/z value that matches the calculated theoretical exact mass to within a few parts per million (ppm). This provides strong evidence for the proposed molecular formula and rules out other potential formulas with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. wikipedia.org Analysis of this pattern allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the crystal lattice. wikipedia.org

An X-ray crystallographic study of this compound would provide an unambiguous depiction of its molecular architecture. It would confirm the connectivity of the atoms, the planarity of the aromatic ring, and the conformation of the morpholine ring (typically a chair conformation). Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal. The ability of X-ray crystallography to determine the absolute configuration of chiral molecules makes it a vital tool in stereochemical analysis. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. researchgate.netscielo.org.mx

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule causes vibrations of its bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For this compound, characteristic FTIR bands would be expected for:

N-H stretching of the aniline group.

C-H stretching of the aromatic and aliphatic (morpholine and benzyl) groups.

C=C stretching of the aromatic ring.

C-N stretching of the aniline and morpholine moieties.

C-O-C stretching of the morpholine ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. researchgate.net Certain vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also provide information on the characteristic vibrations of the various functional groups. Conformational changes in the molecule can lead to shifts in the positions and intensities of the vibrational bands in both FTIR and Raman spectra. scielo.org.mx

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into its conformational state.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. nih.gov

The applicability of chiroptical spectroscopy to this compound depends on whether the molecule is chiral. If the molecule is achiral (i.e., it possesses a plane of symmetry or a center of inversion), it will not exhibit any CD or ORD signals. However, if the molecule were to exist as enantiomers, for example, due to restricted rotation or the presence of a stereocenter, then CD and ORD could be used to determine its absolute configuration and study its stereochemical properties.

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. A pure sample of this compound should ideally show a single sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions. HPLC can also be coupled with a mass spectrometer (HPLC-MS) for simultaneous separation and mass analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile and thermally stable compounds. d-nb.infoomicsonline.org The sample is vaporized and passed through a gas chromatography column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer for detection and identification. GC-MS is highly effective for purity assessment and can detect even trace amounts of impurities. For some compounds, derivatization may be necessary to increase their volatility for GC-MS analysis. nih.govresearchgate.net

These chromatographic methods are crucial for ensuring the integrity of the sample used for other spectroscopic analyses and for any subsequent applications.

Computational and Theoretical Investigations of 4 P Anilinobenzyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in determining the electronic properties and three-dimensional shape of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbital energies, charge distribution, and geometric parameters like bond lengths and angles.

Density Functional Theory (DFT) is a prevalent computational method used to investigate the electronic structure of molecules. chachkov.rumdpi.com A DFT study on 4-(p-anilinobenzyl)-morpholine would calculate its ground-state electronic energy, electron density distribution, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, DFT is used to optimize the molecular geometry to find its most stable conformation. researchgate.netresearchgate.net Calculations would also yield theoretical vibrational frequencies, which can be compared with experimental data from infrared and Raman spectroscopy to confirm the molecular structure.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC), provide highly accurate predictions of molecular properties. mdpi.com An ab initio study of this compound would offer a rigorous analysis of its molecular geometry and electronic properties, serving as a benchmark for results obtained from other methods like DFT. However, no specific ab initio studies for this compound have been identified in the literature.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent like water) and calculating the forces between atoms to model their dynamic behavior. This would reveal the molecule's conformational landscape, identifying the different shapes it can adopt and the energetic barriers between them. Such simulations are crucial for understanding how the molecule behaves in a biological system, its flexibility, and the stability of its different conformations. nih.gov Literature searches did not yield any specific MD simulation studies for this compound.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govd-nb.info If a biological target for this compound were hypothesized, molecular docking could be used to predict its binding mode and affinity. The simulation would place the ligand into the active site of the target protein and calculate a docking score, which estimates the strength of the interaction. This method helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov While docking studies have been performed on numerous morpholine (B109124) derivatives to predict their therapeutic potential, no such studies focused on this compound were found. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar molecules with measured biological activity would be required. researchgate.net Molecular descriptors (physicochemical properties) for each compound would be calculated and correlated with their activity using statistical methods to create a predictive model. This model could then be used to estimate the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov No QSAR models specifically involving this compound as a parent compound are available in the literature.

Reaction Pathway and Transition State Analysis using Computational Approaches

Computational chemistry can be used to model chemical reactions, elucidating the step-by-step mechanism and identifying the high-energy transition states that connect reactants, intermediates, and products. nih.gov A computational analysis of the synthesis of this compound would involve calculating the energy profile of a proposed reaction pathway. This helps determine the feasibility of the reaction, identify potential byproducts, and understand the factors controlling the reaction rate and selectivity. Such studies provide insights that are valuable for optimizing synthetic procedures. A search of the literature did not reveal any computational studies on the reaction pathway or transition state analysis for the synthesis of this specific compound.

Mechanistic Investigations of 4 P Anilinobenzyl Morpholine Biointeractions in Vitro and in Silico Focus

Receptor Binding Affinity Studies and Mechanistic Elucidation (in vitro models)

No studies detailing the receptor binding affinity of 4-(p-Anilinobenzyl)-morpholine were identified in the available literature. Research on the binding profiles of analogous morpholine-containing compounds at various receptors, such as tachykinin receptors, has been published, but specific data for the title compound is absent. Therefore, its specific receptor targets and the mechanism of binding remain unelucidated.

Enzyme Inhibition Kinetic Studies (focus on inhibition type and mechanism)

There is no available research on the enzyme inhibition properties of this compound. While the principles of enzyme inhibition kinetics, including competitive, non-competitive, and uncompetitive mechanisms, are well-established, no studies have applied these methodologies to investigate the effects of this specific compound on any particular enzyme. Consequently, data on its potential enzyme targets, inhibition constants (Kᵢ), or the type of inhibition it may exert are not available.

Interaction with Biomolecular Targets (e.g., DNA, RNA, Proteins)

Specific investigations into the direct interaction of this compound with biomolecular targets such as DNA, RNA, or specific proteins are not documented in the scientific literature. Therefore, no data is available on its potential binding sites, interaction modes, or the functional consequences of such interactions.

In Vitro Selectivity and Specificity Profiling Methodologies

There are no reports on the in vitro selectivity and specificity profiling of this compound. Methodologies for such profiling are standard in drug discovery, but their application to this compound has not been published.

Mechanistic Elucidation of Cytotoxicity in Cellular Models (focus on molecular pathways)

No studies were found that explore the cytotoxic effects or the underlying molecular mechanisms of this compound in any cellular models. Research into the cytotoxicity of other morpholine (B109124) derivatives has been conducted, but this data cannot be extrapolated to the title compound. Therefore, its potential to induce cell death and the pathways involved (e.g., apoptosis, necrosis) have not been determined.

Derivatization Strategies and Structure Activity Relationship Sar Methodologies for 4 P Anilinobenzyl Morpholine Analogues

Rational Design Principles for 4-(p-Anilinobenzyl)-morpholine Modifications

The rational design of analogues of this compound is a cornerstone of modern medicinal chemistry, aiming to optimize molecular interactions with biological targets. This approach relies on a deep understanding of the target's structure and the chemical properties of the lead compound.

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the properties of a lead compound by substituting a functional group with another that has similar steric and electronic characteristics. enamine.net In the context of this compound, the morpholine (B109124) ring itself is a common pharmacophore. However, it can be metabolically labile. enamine.net Bioisosteric replacement of the morpholine moiety can lead to analogues with improved pharmacokinetic profiles, such as enhanced metabolic stability and altered lipophilicity. enamine.net

For instance, various cyclic and acyclic amines can be considered as bioisosteres for the morpholine ring. The goal is to retain the necessary hydrogen bonding and conformational features while introducing modifications that may, for example, block sites of metabolism. The aniline (B41778) and benzyl (B1604629) groups also present opportunities for bioisosteric modifications to probe interactions with target proteins and modulate properties like solubility and cell permeability.

Table 1: Potential Bioisosteric Replacements for the Morpholine Moiety

| Original Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Morpholine | Piperidine | Altered basicity and lipophilicity |

| Morpholine | Thiomorpholine | Modified hydrogen bonding capacity and polarity |

| Morpholine | N-methylpiperazine | Introduction of an additional site for substitution and altered basicity |

Scaffold hopping is an effective strategy to discover novel chemical entities by replacing the core structure (scaffold) of a known active compound with a different one, while preserving the essential pharmacophoric features. nih.gov This approach can lead to compounds with entirely new intellectual property space and potentially improved properties. nih.gov

Starting from the this compound scaffold, one could envision replacing the central benzyl-aniline linkage with other aromatic or heteroaromatic systems that maintain the relative spatial orientation of the morpholine and the terminal phenyl ring. The aim is to identify new core structures that can serve as templates for further optimization. This strategy has been successfully applied in the design of various therapeutic agents to overcome issues like poor pharmacokinetics or off-target effects associated with the original scaffold. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis of Libraries for SAR Studies

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry coupled with high-throughput synthesis is an invaluable tool. This approach allows for the rapid generation of large libraries of related compounds by systematically varying different parts of the molecule.

For the this compound core, a library could be constructed by varying the substituents on the aniline ring, the benzyl ring, and by utilizing a range of amines in place of morpholine. For example, a diverse set of aromatic amines could be reacted with a series of substituted benzyl halides, followed by coupling with a collection of cyclic amines. This parallel synthesis approach can generate hundreds or thousands of compounds in a short period, providing a rich dataset for subsequent structure-activity relationship (SAR) analysis. High-throughput screening of these libraries against a biological target can then quickly identify promising lead candidates for further development.

Methodologies for SAR Determination and Data Analysis

Once a library of this compound analogues has been synthesized and tested, the next critical step is to determine the structure-activity relationship (SAR). This involves analyzing how changes in the chemical structure of the compounds affect their biological activity.

Fragment-based ligand design (FBLD) offers a powerful alternative to traditional high-throughput screening for lead discovery. In the context of this compound, FBLD would involve deconstructing the molecule into its key fragments: the morpholine group, the aniline ring, and the benzyl moiety. These individual fragments, or smaller, related molecules, would then be screened for their ability to bind to the target protein.

Once binding fragments are identified, they can be grown or linked together to create more potent, lead-like molecules. For example, if a substituted aniline fragment shows favorable binding, it can be elaborated by reintroducing the benzyl-morpholine portion in various conformations. This method is highly efficient in exploring the binding pockets of a target and often leads to ligands with better physicochemical properties.

Computational methods play a crucial role in modern SAR studies by providing insights into the molecular interactions that govern biological activity and by predicting the properties of yet-to-be-synthesized compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structures of the this compound analogues with their observed biological activities.

These models can then be used to predict the activity of new, virtual compounds, thereby prioritizing the synthesis of the most promising candidates. Molecular docking simulations can provide a visual representation of how the analogues bind to a target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. This information is invaluable for the rational design of new derivatives with improved affinity and selectivity.

Table 2: Summary of SAR Methodologies

| Methodology | Description | Application to this compound |

|---|---|---|

| Combinatorial Chemistry | Rapid synthesis of a large number of compounds. | Generation of a diverse library of analogues by varying substituents on the aromatic rings and the morpholine moiety. |

| Fragment-Based Ligand Design (FBLD) | Screening of small molecular fragments for binding to a target, followed by linking or growing fragments to create leads. | Deconstruction of the core scaffold into fragments (aniline, benzyl, morpholine) to identify key binding interactions. |

| Computational SAR (QSAR, Docking) | Use of computer models to predict the activity and binding modes of compounds. | Building predictive models to guide the design of new analogues and to understand the molecular basis of their activity. |

Unable to Generate Article Due to Lack of Specific Data for this compound Analogues

Following a comprehensive and multi-step search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate the requested article on "," specifically for the section "7.4. Ligand Efficiency and Lipophilic Efficiency Assessments in Compound Optimization."

The user's request mandated a strict focus solely on the chemical compound “this compound” and its analogues, requiring detailed research findings and data tables for Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) assessments. Despite extensive searches using targeted keywords for structure-activity relationship data, potency metrics (such as pIC50 or IC50 values), and lipophilicity data (LogP or cLogP) for this specific compound series, no relevant datasets were found.

The available search results provided general principles of Ligand Efficiency and Lipophilic Efficiency in drug discovery and discussed these metrics in the context of other, structurally different chemical scaffolds. However, no studies detailing the synthesis, biological evaluation, and subsequent LE/LipE analysis of a series of this compound derivatives could be located.

Generating scientifically accurate content for the requested section, including the mandatory data tables, is contingent on the availability of such specific experimental data. Without this foundational information, it is not possible to fulfill the request while adhering to the strict constraints of focusing exclusively on the specified compound and providing detailed, data-driven research findings. Therefore, the article cannot be created as instructed.

Exploration of 4 P Anilinobenzyl Morpholine As a Chemical Probe or Building Block in Research

Applications in Organic Synthesis as a Synthetic Auxiliary or Ligand

The structural framework of 4-(p-anilinobenzyl)-morpholine suggests its potential utility as both a synthetic auxiliary and a ligand in organic synthesis. The morpholine (B109124) and aniline (B41778) nitrogens can act as coordination sites for metal centers, positioning the anilinobenzyl scaffold as a bidentate or monodentate ligand in transition metal catalysis.

The utility of related N-aryl-2-aminopyridine structures in forming stable complexes with transition metals like palladium, rhodium, and iridium highlights the potential for the anilinobenzyl moiety to direct C-H activation and subsequent functionalization reactions. rsc.org Similarly, palladium complexes featuring aniline and N-heterocyclic carbene (NHC) ligands have demonstrated high activity in cross-coupling reactions, such as the Suzuki–Miyaura and Buchwald–Hartwig aminations. nih.gov This suggests that this compound could serve as a ligand in such transformations, potentially influencing reaction efficiency and selectivity.

In asymmetric synthesis, chiral derivatives of morpholine are employed to induce stereoselectivity. nih.govrsc.org While this compound itself is achiral, its derivatives, particularly those with stereocenters on the morpholine or benzyl (B1604629) fragments, could serve as chiral ligands or auxiliaries in a variety of asymmetric transformations. The development of novel phosphine ligands, such as N-protected Xiao-Phos, for enantioselective nickel-catalyzed Suzuki-Miyaura reactions underscores the ongoing interest in designing ligands for stereoselective cross-coupling. chemrxiv.org

Table 8.1: Potential Catalytic Applications of the this compound Scaffold

| Catalytic Reaction | Potential Role of the Scaffold | Rationale |

| Suzuki-Miyaura Coupling | Ligand for Palladium or Nickel | Aniline and morpholine nitrogens can coordinate to the metal center, influencing catalytic activity. |

| Buchwald-Hartwig Amination | Ligand for Palladium | The electron-rich aniline moiety can facilitate oxidative addition and reductive elimination steps. |

| C-H Activation/Functionalization | Directing Group | The aniline nitrogen can direct the metallation of the aromatic rings, enabling site-selective functionalization. |

| Asymmetric Hydrogenation | Chiral Ligand (with modification) | Introduction of chiral centers on the morpholine or benzyl moiety could induce enantioselectivity. |

Utilization in Supramolecular Chemistry and Host-Guest Systems

The anilinobenzyl moiety within this compound provides functionalities conducive to forming supramolecular assemblies through non-covalent interactions. The aniline N-H group can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking interactions. These interactions are fundamental to the construction of ordered supramolecular structures. researchgate.netmdpi.com

The field of host-guest chemistry often relies on macrocycles to encapsulate smaller guest molecules, and the design of synthetic receptors is a key area of research. tcichemicals.comnih.govresearchgate.netfrontiersin.org While this compound is not a macrocycle itself, it can be incorporated into larger supramolecular architectures. For instance, it could act as a guest that binds within the cavity of a host molecule, or it could be functionalized to act as a building block for the synthesis of novel macrocyclic hosts. The combination of hydrogen bonding sites and aromatic surfaces in its structure makes it an interesting candidate for molecular recognition studies.

Table 8.2: Potential Supramolecular Interactions Involving the this compound Scaffold

| Type of Interaction | Structural Feature | Potential Application |

| Hydrogen Bonding | Aniline N-H | Formation of co-crystals and extended networks. |

| π-π Stacking | Phenyl Rings | Stabilization of supramolecular assemblies. |

| Host-Guest Complexation | Entire Molecule | Binding within macrocyclic hosts. |

| Metal Coordination | Aniline and Morpholine Nitrogens | Formation of metallosupramolecular structures. |

Role as a Privileged Scaffold in Advanced Chemical Biology Research

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. nih.govresearchgate.netnih.govjchemrev.com The anilinobenzyl moiety is also a common feature in molecules targeting a range of biological processes. The combination of these two structural elements in this compound suggests its potential as a privileged scaffold for the discovery of new therapeutic agents.

The versatility of the morpholine scaffold has been demonstrated in the development of compounds with a wide array of biological activities. nih.gov Similarly, scaffolds like chromenopyridine have been explored as privileged platforms in drug design. mdpi.com The this compound framework can be readily functionalized at multiple positions, including the aniline nitrogen, the aromatic rings, and the morpholine ring, allowing for the generation of diverse chemical libraries for screening against various biological targets.

Table 8.3: Examples of Privileged Scaffolds and Their Therapeutic Areas

| Privileged Scaffold | Therapeutic Area(s) | Key Structural Features |

| Morpholine | CNS disorders, Oncology, Infectious diseases | Saturated heterocycle with favorable solubility and metabolic stability. |

| Benzodiazepine | Anxiety, Seizures, Insomnia | Fused seven-membered ring system. |

| Dihydropyridine | Hypertension, Angina | Partially saturated six-membered nitrogen-containing ring. |

| Anilinopyrimidine | Oncology (Kinase inhibitors) | Aromatic amine linked to a pyrimidine ring. |

Development of Analytical Probes Incorporating the this compound Moiety

Fluorescent probes are invaluable tools for detecting and imaging biologically relevant species such as metal ions. frontiersin.orgrsc.orgresearchgate.netrsc.orgnih.gov The design of these probes often involves a fluorophore linked to a recognition moiety that selectively interacts with the analyte of interest. The this compound scaffold possesses features that could be exploited in the design of such probes.

The aniline portion of the molecule can be part of a larger conjugated system that exhibits fluorescence. The nitrogen and oxygen atoms of the morpholine and aniline groups can act as binding sites for metal ions. Upon binding of a metal ion, the electronic properties of the scaffold could be perturbed, leading to a change in its fluorescence emission (e.g., enhancement, quenching, or a shift in wavelength). This "turn-on" or "turn-off" response would form the basis of a fluorescent sensor. For instance, benzoyl hydrazone derivatives have been successfully employed as fluorescent probes for the selective detection of Al³⁺, Cu²⁺, and Zn²⁺. rsc.org

Table 8.4: Potential Design of an Analytical Probe Based on the this compound Scaffold

| Component | Function | Example of Integration |

| Fluorophore | Emits light upon excitation | The anilinobenzyl system could be extended into a larger π-conjugated system (e.g., naphthalene, anthracene). |

| Recognition Moiety | Binds selectively to the analyte | The morpholine and aniline nitrogens can act as a chelating unit for metal ions. |

| Signaling Mechanism | Change in fluorescence upon binding | Analyte binding could induce photoinduced electron transfer (PET) quenching or chelation-enhanced fluorescence (CHEF). |

| Analyte | Target species for detection | Metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺), anions, or small molecules. |

Future Research Directions and Unexplored Avenues for 4 P Anilinobenzyl Morpholine

Emerging Synthetic Technologies for Complex Derivative Synthesis

The generation of a diverse library of 4-(p-anilinobenzyl)-morpholine derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. e3s-conferences.org Modern synthetic methodologies offer precise control and efficiency for creating complex analogues.

Future synthetic efforts could leverage emerging technologies such as:

Palladium-Catalyzed Carboamination: This strategy can be employed to construct the morpholine (B109124) ring itself or to modify the aryl groups. It provides a modular approach to introduce a wide array of substituents on both the aniline (B41778) and benzyl (B1604629) rings, allowing for fine-tuning of the compound's electronic and steric properties. nih.gov

Photocatalytic Coupling Reactions: Visible-light photocatalysis enables transformations under mild conditions, which is advantageous for complex molecules with sensitive functional groups. This technology could be used for late-stage functionalization, allowing for the rapid diversification of a common this compound core. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and reaction optimization. Implementing flow processes for the key synthetic steps could enable the rapid and reproducible production of derivatives for screening purposes.

These advanced synthetic tools will be instrumental in building libraries that systematically explore substitutions on all three key components of the molecule: the morpholine ring, the benzyl linker, and the N-phenylaniline system. e3s-conferences.org

Advanced Mechanistic Studies using Cutting-Edge Biophysical Techniques

Understanding how this compound interacts with its biological targets at a molecular level is fundamental to its development. While specific studies on this compound are nascent, a variety of advanced biophysical techniques can be employed to elucidate its mechanism of action. taylorfrancis.com These methods provide critical data on binding affinity, kinetics, and structural dynamics. manipal.eduelsevier.com

Future mechanistic studies should prioritize the following techniques:

| Biophysical Technique | Potential Application for this compound |

| Surface Plasmon Resonance (SPR) | To quantify the binding affinity and kinetics (on- and off-rates) of the compound and its derivatives to purified target proteins in real-time. |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry), providing a complete thermodynamic profile of the molecular interaction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To map the binding site of the compound on its target protein and to determine the solution structure of the compound-protein complex. |

| X-ray Crystallography | To obtain a high-resolution, three-dimensional structure of this compound bound to its target, revealing specific atomic-level interactions that are crucial for rational drug design. |

| Cryo-Electron Microscopy (Cryo-EM) | For structural determination of the compound bound to large protein complexes or membrane proteins that are difficult to crystallize. |

By integrating these techniques, researchers can build a comprehensive model of how this compound recognizes and modulates the function of its biological targets. taylorfrancis.com

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

For this compound, AI and ML can be integrated in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of this compound derivatives with their biological activity. medium.comnih.gov These predictive models can then be used to prioritize the synthesis of new compounds with the highest likelihood of success. arxiv.org

Generative Models for De Novo Design: Deep learning architectures, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing chemical data to generate novel molecular structures. nih.govnih.gov These models can be tailored to design new this compound analogues with optimized properties, such as high potency and desirable pharmacokinetic profiles.

Reinforcement Learning (RL): RL models can be used to navigate the vast chemical space and design molecules with specific desired attributes through a process of trial and error, rewarding designs that meet predefined criteria. researchgate.net Platforms like REINVENT and MolDQN exemplify this approach. researchgate.net

Exploration of Novel Biological Targets and Pathways (in vitro/in silico)

The structural motifs within this compound suggest potential interactions with a range of biological targets. The N-phenylaniline component is a well-known pharmacophore in kinase inhibitors, while the morpholine ring is present in a wide array of bioactive molecules targeting enzymes and receptors. nih.govresearchgate.netnih.gov A combination of computational and experimental screening is essential to identify and validate novel targets.

Future research should focus on exploring the following potential targets and pathways:

| Potential Biological Target Class | Rationale and Investigative Approach | Methodology |

| Tyrosine Kinases | The anilino-quinazoline scaffold, structurally related to the anilino-benzyl group, is a classic inhibitor of Epidermal Growth Factor Receptor (EGFR) and other kinases. researchgate.netscholarsportal.info | In silico molecular docking into the ATP-binding sites of various kinases (e.g., EGFR, VEGFR, c-MET). In vitro enzymatic assays to quantify inhibitory activity. scholarsportal.info |

| Cyclooxygenase (COX) Enzymes | Certain heterocyclic compounds have shown inhibitory activity against COX-1 and COX-2, which are key targets in inflammation and some cancers. nih.gov | In silico screening against COX-2 crystal structures. In vitro cell-based and enzymatic assays to measure inhibition of prostaglandin (B15479496) production. nih.gov |

| Poly (ADP-ribose) polymerase (PARP) | Novel quinazoline (B50416) derivatives have been investigated as PARP inhibitors, a target for cancer therapy. nih.govmdpi.com The related structure of this compound warrants investigation. | In silico docking studies to predict binding modes within the PARP active site. In vitro PARP inhibition assays. nih.gov |

| Central Nervous System (CNS) Receptors | The morpholine moiety is known to be a key component in many CNS-active compounds, where it can modulate pharmacokinetic properties and interact with various receptors. nih.gov | In vitro receptor binding assays for a panel of CNS targets (e.g., serotonin, dopamine (B1211576) receptors). |

This dual in silico and in vitro approach allows for efficient hypothesis generation and experimental validation, broadening the potential therapeutic applications of this compound class. mdpi.commmv.org

Sustainable and Scalable Production Methodologies for Research Purposes

As research on this compound and its derivatives expands, the need for sustainable and scalable synthetic routes becomes critical. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Adopting principles of green chemistry is essential for the environmentally benign production of these compounds for research. researchgate.net

Future work in this area should explore:

Use of Greener Solvents and Reagents: Replacing hazardous solvents with more environmentally friendly alternatives and utilizing safer, more sustainable reagents is a key goal. For instance, recent methods for morpholine synthesis utilize inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) in redox-neutral protocols. nih.gov

Biocatalysis: The use of enzymes to perform key synthetic steps can offer high selectivity under mild, aqueous conditions, representing a highly sustainable long-term strategy. semanticscholar.org

Developing robust and green synthetic protocols will not only reduce the environmental impact but also facilitate the cost-effective production of this compound and its analogues, thereby accelerating research and development efforts. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(p-Anilinobenzyl)-morpholine, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and reduction steps. For example, substituted nitrobenzenes (e.g., 3,4-difluoronitrobenzene) can react with morpholine under basic conditions to form intermediates, followed by catalytic hydrogenation or chemical reduction (e.g., using Fe/HCl) to yield the aniline derivative. Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization are standard purification methods. Structural confirmation is achieved via NMR and mass spectrometry (MS) .

Q. How is the solubility of this compound determined experimentally?

- Methodological Answer : Solubility in aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) is measured using the shake-flask method. A saturated solution is agitated for 24 hours at room temperature, followed by centrifugation and UV/Vis spectrophotometry to quantify dissolved compound concentrations. Turbidity measurements during preliminary screening can indicate solubility limits (e.g., ~200 μM thresholds) .

Q. What analytical techniques are used to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR spectra verify substituent positions and morpholine ring integrity.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection assesses purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can researchers evaluate metabolic stability against cytochrome P450 (CYP) isoforms?

- Methodological Answer : Incubate the compound with recombinantly expressed CYP enzymes (e.g., CYP2A13, CYP3A4) in the presence of NADPH. Monitor substrate depletion over time via LC-MS/MS. Calculate intrinsic clearance (CL) using the half-life method. Competitive inhibition assays (IC) with probe substrates (e.g., coumarin for CYP2A13) further characterize isoform specificity .

Q. How to resolve contradictions in crystallographic data during structure determination?

- Methodological Answer : Use dual refinement strategies in programs like SHELXL:

Test alternative space groups to address symmetry ambiguities.

Validate hydrogen bonding and torsion angles against density maps.

Cross-check with spectroscopic data (e.g., NMR) to resolve positional disorder. If twinning is suspected, employ the TwinRotMat tool in SHELXL for detwinning .

Q. What strategies optimize structure-activity relationships (SAR) for benzylmorpholine analogs?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (F, Cl, Br), alkyl (methyl, ethyl), or heteroaromatic substitutions at the benzyl position.

- Biological Testing : Compare inhibitory potency (e.g., IC) against target enzymes (e.g., CYP2A13) using fluorescence-based assays.

- Computational Modeling : Dock analogs into enzyme active sites (e.g., AutoDock Vina) to rationalize electronic and steric effects .

Q. How to develop robust analytical methods for quantifying degradation products?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), acidic/basic hydrolysis, and oxidative (HO) conditions.

- LC-MS/MS Method Development : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Optimize MRM transitions for parent and degradation products. Validate per ICH Q2(R1) guidelines .

Q. What experimental conditions assess chemical stability under storage?

- Methodological Answer :

- Thermal Stability : Accelerated stability testing at 40°C/75% RH for 6 months (ICH Q1A).

- Solution Stability : Monitor pH-dependent degradation in buffers (pH 1–12) via HPLC-UV at 25°C.

- Light Sensitivity : Expose solid and solution samples to UV (320–400 nm) and visible light, comparing degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.